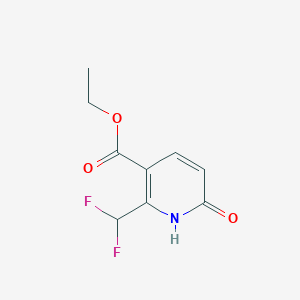
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in medicinal chemistry, agricultural sciences, and material sciences. The compound’s structure includes a nicotinate moiety, which is a derivative of nicotinic acid, known for its biological relevance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate typically involves the introduction of the difluoromethyl group into the nicotinate structure. One common method is the reaction of ethyl bromodifluoroacetate with a suitable nicotinate precursor under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of transition-metal-free methods and environmentally benign reagents is often preferred to minimize environmental impact .
化学反応の分析
Types of Reactions
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols .
科学的研究の応用
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
類似化合物との比較
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate can be compared with other fluorinated nicotinate derivatives:
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but contains a bromine atom instead of a hydroxyl group.
Ethyl 2,2-difluoro-3-hydroxy ester: Contains a similar difluoromethyl group but differs in the position of the hydroxyl group.
The unique combination of the difluoromethyl and hydroxyl groups in this compound imparts distinct physicochemical properties, making it a valuable compound in various research applications.
特性
CAS番号 |
919354-84-0 |
|---|---|
分子式 |
C9H9F2NO3 |
分子量 |
217.17 g/mol |
IUPAC名 |
ethyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h3-4,8H,2H2,1H3,(H,12,13) |
InChIキー |
RFVZVAXTXSLJSL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=O)C=C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















